1,2,3,3a,4,9-Hexahydropyrrolizino[1,2-b]indole
Overview
Description
1,2,3,3a,4,9-Hexahydropyrrolizino[1,2-b]indole is a complex heterocyclic compound that belongs to the indole family. This compound features a fused ring system combining an indole moiety with a pyrrolizidine structure. Such structures are often found in natural products and synthetic analogs with significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,3a,4,9-Hexahydropyrrolizino[1,2-b]indole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from an indole derivative, the synthesis may proceed through the formation of an intermediate that undergoes intramolecular cyclization to form the fused ring system.
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Step 1: Formation of Intermediate
Reagents: Indole derivative, aldehyde or ketone
Conditions: Acidic or basic catalyst, solvent (e.g., ethanol)
Reaction: Condensation reaction to form an intermediate
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Step 2: Cyclization
Reagents: Intermediate from Step 1
Conditions: Heating, acidic or basic catalyst
Reaction: Intramolecular cyclization to form the hexahydropyrrolizino[1,2-b]indole structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1,2,3,3a,4,9-Hexahydropyrrolizino[1,2-b]indole can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of double bonds or functional groups using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions, often facilitated by halogenation or alkylation agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions
Substitution: Halogenation agents (e.g., bromine), alkylation agents (e.g., alkyl halides), solvents like dichloromethane or acetonitrile
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,2,3,3a,4,9-Hexahydropyrrolizino[1,2-b]indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1,2,3,3a,4,9-Hexahydropyrrolizino[1,2-b]indole involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1,2,3,3a,4,9-Hexahydropyrrolizino[1,2-b]indole can be compared with other indole derivatives and pyrrolizidine alkaloids. Similar compounds include:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Pyrrolizidine alkaloids: Naturally occurring compounds with diverse biological effects, often found in plants.
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties compared to simpler indole or pyrrolizidine compounds.
Properties
IUPAC Name |
8,14-diazatetracyclo[7.6.0.02,7.010,14]pentadeca-1(9),2,4,6-tetraene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-2-5-11-9(4-1)10-8-15-7-3-6-12(15)13(10)14-11/h1-2,4-5,12,14H,3,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEPOXAREJSTNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=C(CN2C1)C4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579638 | |
Record name | 1,2,3,3a,4,9-Hexahydropyrrolizino[1,2-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30579638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112565-57-8 | |
Record name | 1,2,3,3a,4,9-Hexahydropyrrolizino[1,2-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30579638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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